BMY-43748

描述

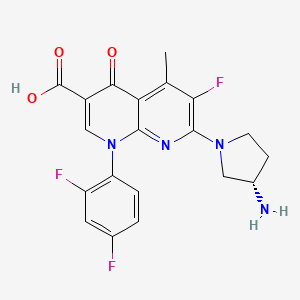

Structure

3D Structure

属性

IUPAC Name |

7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3/c1-9-15-17(28)12(20(29)30)8-27(14-3-2-10(21)6-13(14)22)18(15)25-19(16(9)23)26-5-4-11(24)7-26/h2-3,6,8,11H,4-5,7,24H2,1H3,(H,29,30)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYPQEVVXGJKIJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMY-7378: A Comprehensive Technical Guide to its Selective α1D-Adrenoceptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMY-7378, a potent and selective antagonist for the α1D-adrenergic receptor. This document consolidates key quantitative data, details established experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

Core Compound Profile

BMY-7378, with the chemical name 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a well-characterized pharmacological tool extensively used to investigate the physiological and pathological roles of the α1D-adrenoceptor. While it also exhibits affinity for other receptors, notably the 5-HT1A and α2C-adrenoceptors, its selectivity for the α1D subtype over other α1-adrenoceptors is a key feature for researchers.[1][2]

Quantitative Data: Binding Affinity and Functional Potency

The selectivity of BMY-7378 is quantified through binding affinity (Ki or pKi) and functional antagonist potency (pA2). The following tables summarize the extensive data available for BMY-7378 across various α-adrenoceptor subtypes and species.

Table 1: Binding Affinity (Ki) of BMY-7378 for α1-Adrenoceptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Selectivity Ratio (α1A/α1D) | Selectivity Ratio (α1B/α1D) | Reference |

| α1D-AR | Rat (cloned) | 2 | >100-fold | >100-fold | [3][4] |

| α1A-AR | Rat (cloned) | 800 | - | - | [3][4] |

| α1B-AR | Hamster (cloned) | 600 | - | - | [3][4] |

Table 2: Binding Affinity (pKi) of BMY-7378 for Adrenoceptor Subtypes

| Receptor Subtype | Species/Tissue | pKi | Reference |

| α1D-adrenoceptor | Human | 9.4 ± 0.05 | [1][5] |

| α1D-adrenoceptor | Rat | 8.2 ± 0.06 | [1][5] |

| α1B-adrenoceptor | Human | 7.2 ± 0.05 | [1][5] |

| α1B-adrenoceptor | Hamster | 6.2 ± 0.03 | [1][5] |

| α1c-adrenoceptor (now classified as α1A) | Bovine | 6.1 ± 0.02 | [1][5] |

| α1c-adrenoceptor (now classified as α1A) | Human | 6.6 ± 0.20 | [1][5] |

| α2C-adrenoceptor | - | 6.54 | [1] |

| 5-HT1A Receptor | - | 8.3 | [1] |

| Rabbit Ventricular Membranes ([3H]prazosin binding) | Rabbit | 7.53 ± 0.09 | [6] |

Table 3: Functional Antagonist Potency (pA2) of BMY-7378

| Tissue/Receptor | Agonist | pA2 | Reference |

| Rat Aorta (α1D-adrenoceptor) | Noradrenaline | 8.67 | [1] |

| Rat Aorta | Noradrenaline | 8.9 ± 0.1 | [5] |

| Rabbit Ventricular Muscle | Phenylephrine | 7.17 ± 0.09 | [6] |

| Human Saphenous Vein (α2C-adrenoceptor) | Noradrenaline | 6.48 | [1] |

Signaling Pathways

The α1D-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[7][8] Antagonism by BMY-7378 blocks the initiation of this signaling cascade.

Caption: α1D-Adrenoceptor signaling pathway and its antagonism by BMY-7378.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize BMY-7378.

Radioligand Binding Assays (Competition Assay)

This assay determines the binding affinity (Ki) of a non-radiolabeled compound (BMY-7378) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a) Membrane Preparation:

-

Culture cells stably expressing the desired α1-adrenoceptor subtype (e.g., CHO, Rat-1 fibroblasts).[5]

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[10]

-

Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g).[9]

-

Wash the pellet and resuspend in a suitable binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]

b) Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin or [125I]HEAT), and varying concentrations of BMY-7378.[5][11]

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM tamsulosin for α1A/α1B, 100 µM for α1D).[11]

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9][10]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[9]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c) Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of BMY-7378 to generate a competition curve.

-

Determine the IC50 value (the concentration of BMY-7378 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The role of BMY-7378 as a 5-HT1A receptor partial agonist.

An In-Depth Technical Guide on BMY-7378 as a 5-HT1A Receptor Partial Agonist

Introduction

BMY-7378, chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a significant pharmacological agent extensively utilized in neuroscience research. It is primarily characterized as a partial agonist at the serotonin 1A (5-HT1A) receptor.[1] Its unique pharmacological profile also includes potent and selective antagonist activity at the α1D-adrenergic receptor subtype.[1][2] This dual activity makes BMY-7378 a valuable tool for dissecting the distinct roles of these two receptor systems in various physiological and pathological processes.

The partial agonism of BMY-7378 at the 5-HT1A receptor means it possesses an intermediate level of intrinsic activity, lower than that of a full agonist like serotonin or 8-OH-DPAT, but higher than a neutral antagonist.[3][4][5] This property allows it to act as either an agonist or an antagonist depending on the level of endogenous serotonergic tone. In environments with low serotonin levels, it can stimulate the receptor, while in the presence of high serotonin concentrations, it can compete with the endogenous ligand and reduce the overall receptor response. This complex behavior has made BMY-7378 instrumental in studying the functions of both presynaptic 5-HT1A autoreceptors, which regulate serotonin synthesis and release, and postsynaptic 5-HT1A receptors, which mediate the physiological effects of serotonin in target neurons.[5][6]

This guide provides a comprehensive overview of the pharmacological properties of BMY-7378, focusing on its interaction with the 5-HT1A receptor, detailing the experimental protocols used for its characterization, and presenting its activity through structured data and signaling pathway diagrams.

Pharmacological Profile and Quantitative Data

The affinity and functional potency of BMY-7378 have been quantified through various in vitro assays. The data below summarizes its binding characteristics and functional activity, highlighting its selectivity and partial agonist nature at the 5-HT1A receptor.

Data Presentation

Table 1: Binding Affinity Profile of BMY-7378 at 5-HT1A and Adrenergic Receptors

| Receptor Subtype | Ligand/Tissue Source | pKi / Ki Value | Reference |

| 5-HT1A | - | pKi: 8.3 | [7] |

| α1A-Adrenoceptor | Cloned rat | Ki: 800 nM | [2] |

| α1B-Adrenoceptor | Cloned hamster | Ki: 600 nM | [2] |

| α1D-Adrenoceptor | Cloned rat | pKi: 8.2 / Ki: 2 nM | [2][7] |

| α1D-Adrenoceptor | Human | pKi: 9.4 | [1] |

| α2C-Adrenoceptor | - | pKi: 6.54 | [7] |

Table 2: Functional Activity of BMY-7378 at the 5-HT1A Receptor

| Assay Type | Experimental System | Parameter | Value | Reference |

| Electrophysiology | Rat dorsal raphe nucleus | Threshold Concentration | 1 nM | [4] |

| Electrophysiology | Rat dorsal raphe nucleus | Intrinsic Activity | 0.1 - 0.3 | [4] |

| Behavioral (Nociception) | Spinal rat | ED50 | 295 ± 70 nmol/kg | [3] |

| 5-HT Release (Microdialysis) | Rat ventral hippocampus | Effective Dose | 0.01 - 1.0 mg/kg s.c. | [5] |

| 5-HT Behavioral Syndrome | Rat | Efficacy vs 8-OH-DPAT | ~10% | [5] |

| Competition Binding | - | IC50 | 0.8 nM | [2] |

Mechanism of Action and Signaling Pathways

The 5-HT1A receptor is a member of the G-protein coupled receptor (GPCR) superfamily, specifically coupling to inhibitory Gi/Go proteins.[8] As a partial agonist, BMY-7378 binds to the 5-HT1A receptor and stabilizes a receptor conformation that leads to a submaximal activation of the associated G-protein compared to a full agonist.

The downstream signaling cascade initiated by BMY-7378 binding involves:

-

G-Protein Activation: The activated Gi/Go protein dissociates into its Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and neuronal inhibition.

Experimental Protocols

The characterization of BMY-7378 relies on a suite of standardized in vitro assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus or cortex) or cells expressing the recombinant 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in buffer and determine the protein concentration. Store at -80°C.

-

-

Binding Reaction:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., agonist [3H]8-OH-DPAT or antagonist [3H]MPPF), and varying concentrations of the unlabeled test compound (BMY-7378).[9]

-

To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled reference compound (e.g., 10 µM buspirone).[9]

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a set duration (e.g., 45 minutes) to allow the binding to reach equilibrium.[9]

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[9]

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (BMY-7378) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of BMY-7378 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins following receptor stimulation. It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.

Methodology:

-

Membrane Preparation: Prepare cell or tissue membranes containing the 5-HT1A receptor as described in the binding assay protocol.

-

Assay Reaction:

-

In a 96-well plate, incubate the membranes with varying concentrations of the test agonist (BMY-7378) in an assay buffer containing GDP (to ensure G-proteins are in an inactive state), MgCl2, and NaCl.[10]

-

Initiate the reaction by adding a constant, low concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[11]

-

Basal activity is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[11]

-

-

Separation and Quantification:

-

Terminate the reaction and separate bound from unbound [³⁵S]GTPγS via rapid filtration through glass fiber filters, similar to the binding assay.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding of [³⁵S]GTPγS at each agonist concentration.

-

Plot the specific binding (often as a percentage of the response to a full agonist) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal stimulation, or intrinsic activity) relative to a standard full agonist.

-

cAMP Accumulation Assay

This functional assay directly measures the consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture:

-

Use whole cells (e.g., CHO or HEK293 cells) stably expressing the human 5-HT1A receptor.[12] Culture the cells to an appropriate density in multi-well plates.

-

-

Assay Procedure:

-

Pre-incubate the cells in a buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. This prevents the degradation of cAMP and enhances the assay signal.

-

Add the test compound (BMY-7378) at various concentrations. For antagonist mode, a fixed concentration of an agonist would also be added.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin. Forskolin directly activates the enzyme, leading to a large, measurable increase in intracellular cAMP. The inhibitory effect of the Gi/o-coupled 5-HT1A receptor agonist will be measured as a reduction of this forskolin-stimulated cAMP level.[12]

-

Incubate for a specific time at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration in the lysate using a competitive immunoassay, such as an AlphaScreen™, HTRF®, or ELISA-based kit.[12][13] These kits typically involve an antibody specific for cAMP and a labeled cAMP tracer. The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Interpolate the cAMP concentrations from the experimental samples using the standard curve.

-

Plot the cAMP concentration (or % inhibition of forskolin-stimulated levels) against the logarithm of the BMY-7378 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that causes 50% of the maximal inhibition).

-

Conclusion

BMY-7378 is a well-characterized pharmacological agent with a distinct profile as a high-affinity partial agonist for the 5-HT1A receptor and a selective antagonist for the α1D-adrenergic receptor.[2][7] Its intermediate intrinsic activity at 5-HT1A receptors allows it to modulate serotonergic neurotransmission in a context-dependent manner, providing researchers with a sophisticated tool to probe the receptor's function.[4][5] The quantitative data derived from radioligand binding, GTPγS binding, and cAMP accumulation assays consistently support its classification and provide the foundation for its use in both in vitro and in vivo experimental models. The detailed protocols and workflows presented in this guide offer a clear framework for the continued investigation and application of BMY-7378 in the fields of pharmacology and neuroscience.

References

- 1. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMY 7378 dihydrochloride, 5-HT1A partial agonist. alpha adrenoceptor antagonist. (CAS 21102-95-4) | Abcam [abcam.com]

- 3. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378. — Department of Pharmacology [pharm.ox.ac.uk]

- 6. Studies on the role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--I. BMY7378 and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. resources.revvity.com [resources.revvity.com]

The Discovery and Development of BMY-7378: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-7378, known chemically as 8-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione, is a potent and selective α1D-adrenergic receptor antagonist. It also exhibits a complex pharmacology with a notable affinity for the serotonin 5-HT1A receptor, where it acts as a weak partial agonist or antagonist. This dual activity has made BMY-7378 a valuable pharmacological tool for dissecting the roles of these receptor systems in various physiological and pathological processes, particularly in the cardiovascular and central nervous systems. This technical guide provides an in-depth overview of the discovery, history, and pharmacological development of BMY-7378, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Discovery and History

The development of BMY-7378 emerged from research programs at Bristol-Myers (now Bristol-Myers Squibb) in the early 1980s focused on novel anxiolytic agents. The core structure, an 8-azaspiro[4.5]decane-7,9-dione, was a key pharmacophore in a series of compounds designed to interact with neurotransmitter receptors. While the initial focus was on developing anxiolytics, subsequent pharmacological profiling revealed the potent and selective α1D-adrenergic antagonist properties of BMY-7378. A pivotal publication by Goetz, King, and colleagues in 1995 firmly established its selectivity for the α1D-adrenoceptor subtype over other α1 subtypes.[1] This discovery shifted the primary research application of BMY-7378 towards its use as a selective antagonist to investigate the physiological roles of the α1D-adrenoceptor.

Chemical Synthesis

A plausible synthetic route is outlined below:

Pharmacological Profile

BMY-7378 is a multi-target ligand with high affinity for several receptors. Its pharmacological profile is dominated by its potent and selective antagonism of the α1D-adrenoceptor and its interaction with the 5-HT1A receptor.

Receptor Binding Affinity

The following tables summarize the binding affinities of BMY-7378 for various adrenergic and serotonergic receptor subtypes.

Table 1: Adrenergic Receptor Binding Affinities of BMY-7378

| Receptor Subtype | Species | pKi | Ki (nM) | Reference |

| α1D | Human | 9.4 | 0.4 | [1] |

| α1D | Rat | 8.2 | 6.3 | [1] |

| α1B | Human | 7.2 | 63.1 | [1] |

| α1B | Hamster | 6.2 | 631 | [1] |

| α1A | Rat | - | 800 | |

| α2C | - | 6.54 | 288.4 | [2][3] |

Table 2: Serotonin Receptor Binding Affinity of BMY-7378

| Receptor Subtype | pKi | Reference |

| 5-HT1A | 8.3 | [2] |

Functional Activity

In functional assays, BMY-7378 acts as a potent antagonist at α1D-adrenoceptors. For instance, in rat aorta, which is rich in α1D-adrenoceptors, BMY-7378 potently antagonizes noradrenaline-induced contractions with a pA2 value of 8.67.[3] At the 5-HT1A receptor, it is characterized as a weak partial agonist or antagonist, depending on the specific assay and tissue.

Key Experimental Protocols

This section details the methodologies for key experiments that have been instrumental in characterizing the pharmacological profile of BMY-7378.

Radioligand Binding Assays for Adrenoceptor Affinity

Objective: To determine the binding affinity of BMY-7378 for α1-adrenoceptor subtypes.

Materials:

-

Membranes from Rat-1 fibroblasts stably expressing human or rodent α1-adrenoceptor subtypes (α1A, α1B, α1D).

-

Radioligand: [125I]HEAT ((+/-)-β-([125I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone).

-

BMY-7378 stock solution.

-

Assay buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Non-specific binding control: Phentolamine (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of BMY-7378.

-

In assay tubes, combine the cell membranes (typically 20-50 µg of protein), [125I]HEAT (at a concentration near its Kd, e.g., 50 pM), and either buffer, BMY-7378, or phentolamine.

-

The total assay volume is typically 250 µL.

-

Incubate the mixture for 60 minutes at 25°C.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of BMY-7378 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Serotonin Release

Objective: To measure the effect of BMY-7378 on extracellular serotonin (5-HT) levels in the brain of anesthetized rats.

Materials:

-

Male Wistar rats.

-

Anesthetic (e.g., urethane).

-

Stereotaxic apparatus.

-

Microdialysis probe (e.g., CMA/12, 2 mm membrane).

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

BMY-7378 for subcutaneous administration.

-

Fraction collector.

-

HPLC with electrochemical detection.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant the microdialysis probe into the ventral hippocampus.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

-

Allow for a stabilization period (e.g., 120 minutes) to obtain a stable baseline of 5-HT.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer BMY-7378 subcutaneously at various doses (e.g., 0.01-1.0 mg/kg).[2]

-

Continue collecting dialysate samples for a defined period post-injection.

-

Analyze the 5-HT concentration in the dialysate samples using HPLC-EC.

-

Express the results as a percentage of the basal 5-HT levels.

Assessment of Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of BMY-7378 on cardiac hypertrophy and function in a model of hypertension.

Animal Model:

-

Aged (e.g., 30-week-old) male Spontaneously Hypertensive Rats (SHR).

-

Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

Treatment:

-

BMY-7378 administered orally (e.g., 10 mg/kg/day) for a period of 4 weeks.[4]

-

Vehicle control group.

-

Positive control group (e.g., captopril, an ACE inhibitor).

Methodologies:

-

Hemodynamic Measurements:

-

Anesthetize rats (e.g., with sodium pentobarbital).

-

Insert a catheter into the left ventricle via the right carotid artery.

-

Record left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure increase and decrease (±dP/dt) using a pressure transducer and a data acquisition system.[4]

-

-

Echocardiography:

-

Perform transthoracic echocardiography on anesthetized rats.

-

Obtain M-mode images to measure left ventricular internal dimensions at end-diastole and end-systole, and wall thicknesses (interventricular septum and posterior wall).

-

Calculate parameters such as fractional shortening and ejection fraction.

-

-

Histological Analysis:

-

Euthanize the rats and excise the hearts.

-

Fix the hearts in formalin and embed in paraffin.

-

Prepare sections and stain with Masson's trichrome or Picrosirius red to assess fibrosis.

-

Stain with hematoxylin and eosin (H&E) or wheat germ agglutinin (WGA) to measure cardiomyocyte cross-sectional area.

-

Quantify fibrosis and cell size using image analysis software.

-

Signaling Pathways and Logical Relationships

BMY-7378's primary mechanism of action involves the blockade of α1D-adrenoceptors, which are Gq-coupled receptors. In vascular smooth muscle, this antagonism is expected to inhibit the canonical Gq/11 signaling pathway, leading to vasodilation. Its effects on 5-HT1A receptors, which are Gi/o-coupled, are more complex and can modulate neuronal firing and neurotransmitter release.

Conclusion

BMY-7378 has proven to be an invaluable pharmacological tool for elucidating the distinct roles of the α1D-adrenoceptor and the 5-HT1A receptor. Its high affinity and selectivity for the α1D subtype have been particularly important in cardiovascular research, contributing to our understanding of its role in blood pressure regulation and cardiac hypertrophy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing BMY-7378 in their studies. Further research may continue to uncover novel applications for this versatile compound in various areas of pharmacology and drug discovery.

References

- 1. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

BMY-7378: A Comprehensive In Vitro Profile of its Targets and Off-Target Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro pharmacological profile of BMY-7378, a potent and selective α1D-adrenoceptor antagonist with complex interactions at other receptors. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and potential therapeutic applications of this compound.

Introduction

BMY-7378, chemically identified as 8-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione, is a well-characterized pharmacological tool primarily known for its high affinity and selectivity for the α1D-adrenergic receptor subtype.[1] It also exhibits significant activity at serotonin 5-HT1A receptors, where it acts as a partial agonist.[1] This dual activity makes BMY-7378 a subject of interest for investigating the physiological roles of these receptors and for the potential development of therapeutics targeting conditions involving the adrenergic and serotonergic systems.

Recent findings have further expanded the known pharmacological profile of BMY-7378, revealing its ability to inhibit the angiotensin-converting enzyme (ACE), suggesting a multi-target mechanism of action that could be relevant for cardiovascular diseases.[2] This guide summarizes the quantitative data on BMY-7378's binding affinities and functional activities at its primary targets and key off-targets, provides detailed experimental protocols for the cited assays, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Data on BMY-7378 In Vitro Activity

The following tables summarize the binding affinities (Ki, pKi) and functional activities (IC50, pA2) of BMY-7378 at various receptors and enzymes as determined in vitro.

Table 1: Adrenergic Receptor Binding Affinities of BMY-7378

| Receptor Subtype | Species | Radioligand | Ki (nM) | pKi | Reference |

| α1D-Adrenoceptor | Human | [125I]HEAT | - | 9.4 ± 0.05 | [1] |

| α1D-Adrenoceptor | Rat | [125I]HEAT | - | 8.2 ± 0.06 | [1] |

| α1A-Adrenoceptor | Rat | [125I]HEAT | 800 | - | |

| α1B-Adrenoceptor | Hamster | [125I]HEAT | 600 | 6.2 ± 0.03 | [1] |

| α1B-Adrenoceptor | Human | [125I]HEAT | - | 7.2 ± 0.05 | [1] |

| α2C-Adrenoceptor | - | - | - | 6.54 | [3] |

Table 2: Serotonin Receptor Binding and Functional Data for BMY-7378

| Receptor Subtype | Activity | Species | Assay | Value | Reference |

| 5-HT1A Receptor | Partial Agonist | - | - | - | [1] |

Further quantitative data on the partial agonist activity of BMY-7378 at the 5-HT1A receptor, such as EC50 and intrinsic activity, would require a more targeted search of functional assay results.

Table 3: Angiotensin-Converting Enzyme (ACE) Inhibition by BMY-7378

| Enzyme | Activity | IC50 (µM) | Reference |

| Angiotensin-Converting Enzyme (ACE) | Inhibitor | 136 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the activity of BMY-7378.

These assays are performed to determine the binding affinity of BMY-7378 for different adrenoceptor subtypes. The following protocol is a generalized representation based on the methodology described by Goetz et al. (1995).

Objective: To determine the inhibitory constant (Ki) of BMY-7378 for α1-adrenoceptor subtypes.

Materials:

-

Radioligand: (+/-)-β-([125I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone ([125I]HEAT).

-

Cell Membranes: Membranes prepared from Rat-1 fibroblasts stably expressing hamster α1B, bovine α1C, rat α1D, or their respective human homologues.

-

Competitor: BMY-7378.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with appropriate ions (e.g., 5 mM MgCl2), pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture Rat-1 fibroblasts expressing the desired adrenoceptor subtype.

-

Harvest cells and homogenize in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of various concentrations of BMY-7378 (competitor).

-

50 µL of [125I]HEAT (at a concentration near its Kd).

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

-

-

For total binding, replace the competitor with assay buffer.

-

For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM phentolamine) instead of BMY-7378.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of BMY-7378 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The partial agonist activity of BMY-7378 at 5-HT1A receptors is often assessed by measuring its effect on cyclic adenosine monophosphate (cAMP) levels. 5-HT1A receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of BMY-7378 at the 5-HT1A receptor.

Materials:

-

Cells: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK-293 cells).

-

Test Compound: BMY-7378.

-

Agonist Control: A full 5-HT1A agonist (e.g., 8-OH-DPAT).

-

Forskolin: An adenylyl cyclase activator.

-

Cell Culture Medium.

-

Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture and Plating:

-

Culture the 5-HT1A expressing cells under standard conditions.

-

Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with various concentrations of BMY-7378 or the control agonist in stimulation buffer for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The agonist's effect will be to inhibit this forskolin-stimulated cAMP accumulation.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data to cAMP concentrations.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the BMY-7378 concentration.

-

Determine the EC50 value (the concentration of BMY-7378 that produces 50% of its maximal inhibitory effect) using non-linear regression.

-

Calculate the intrinsic activity by comparing the maximal effect of BMY-7378 to that of a full agonist.

-

The inhibitory activity of BMY-7378 on ACE can be determined using a colorimetric or fluorometric assay. The following is a generalized protocol based on common ACE inhibition assay principles.

Objective: To determine the IC50 value of BMY-7378 for ACE.

Materials:

-

Enzyme: Purified rabbit lung ACE.

-

Substrate: A synthetic ACE substrate such as hippuryl-histidyl-leucine (HHL) or a fluorogenic substrate.

-

Inhibitor: BMY-7378.

-

Positive Control: A known ACE inhibitor (e.g., captopril).

-

Assay Buffer: A buffer appropriate for ACE activity (e.g., Tris or HEPES buffer containing NaCl and ZnCl2), pH 8.3.

-

Detection Reagent: A reagent that reacts with the product of the enzymatic reaction to produce a colored or fluorescent signal (e.g., o-phthaldialdehyde (OPA) for HHL, or direct fluorescence measurement for fluorogenic substrates).

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following:

-

A solution of ACE in assay buffer.

-

Various concentrations of BMY-7378 or the positive control.

-

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the ACE substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., HCl).

-

Add the detection reagent and incubate as required to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of BMY-7378 compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the BMY-7378 concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow relevant to the in vitro characterization of BMY-7378.

References

- 1. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

BMY-7378: A Multifunctional Ligand for Interrogating G-Protein Coupled Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMY-7378 is a synthetic organic compound that has emerged as a critical pharmacological tool for the investigation of G-protein coupled receptors (GPCRs).[1][2] Its utility stems from a distinct and complex pharmacological profile, characterized by high affinity and selectivity for specific subtypes of adrenergic and serotonergic receptors.[1][3][4][5][6] This technical guide provides a comprehensive overview of BMY-7378, its pharmacological properties, experimental applications, and the signaling pathways it modulates, serving as a resource for scientists in academic research and drug development.

Initially recognized for its activity at serotonin 5-HT1A receptors, further research revealed its potent and selective antagonism at the α1D-adrenergic receptor subtype.[1][4][6] This dual activity, coupled with interactions at other receptors, makes BMY-7378 a versatile, albeit complex, molecular probe. Understanding its detailed pharmacology is crucial for designing experiments and interpreting results accurately.

Core Pharmacological Profile

BMY-7378 is primarily characterized by its interaction with two main GPCR subtypes:

-

α1D-Adrenergic Receptor (α1D-AR): BMY-7378 is a potent and highly selective antagonist of the α1D-adrenoceptor.[4][6][7] It displays significantly greater affinity for the α1D subtype—over 100-fold higher in some studies—compared to the α1A and α1B subtypes.[4][8] This selectivity has established BMY-7378 as the reference antagonist for characterizing the physiological and pathological roles of the α1D-AR, particularly in the cardiovascular system.[7][9]

-

Serotonin 5-HT1A Receptor: BMY-7378 acts as a weak partial agonist or antagonist at the 5-HT1A receptor.[1][3][5] Its functional effect can vary depending on the specific tissue and the presence of endogenous serotonin. It can act as an antagonist at postsynaptic receptors while displaying agonist properties at presynaptic autoreceptors.[10]

Beyond these primary targets, BMY-7378 also exhibits antagonist activity at the α2C-adrenoceptor.[3] More recently, it was identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), adding another layer to its pharmacological profile and potential therapeutic applications in hypertension.[11]

Data Presentation: Quantitative Binding Affinities

The binding affinities of BMY-7378 for various GPCRs are summarized below. These values, compiled from multiple studies, highlight its selectivity profile.

| Receptor Target | Species/System | Affinity Metric | Value (nM) | pKi / pA2 | Reference |

| α1D-Adrenoceptor | Rat (cloned) | Ki | 2 | 8.70 | [4][5][8] |

| Human (cloned) | pKi | - | 9.4 | [6] | |

| Rat (aorta) | pA2 | - | 8.9 | [6] | |

| α1A-Adrenoceptor | Rat (cloned) | Ki | 800 | 6.10 | [4][5][8] |

| α1B-Adrenoceptor | Hamster (cloned) | Ki | 600 | 6.22 | [4][5][8] |

| Human (cloned) | pKi | - | 7.2 | [6] | |

| 5-HT1A Receptor | - | IC50 | 0.8 | - | |

| - | pKi | - | 8.3 | [3] | |

| α2C-Adrenoceptor | - | pKi | - | 6.54 | [3] |

| ACE | - | IC50 | 136,000 | - | [11] |

Note: Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), pKi (-log(Ki)), and pA2 (a measure of antagonist potency) are reported as found in the literature. Direct comparison should be made with caution due to variations in experimental conditions.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways

1. α1D-Adrenergic Receptor Antagonism by BMY-7378

The α1D-adrenoceptor is a Gq-coupled GPCR. Its activation by an agonist like norepinephrine or phenylephrine initiates a signaling cascade that leads to the contraction of smooth muscle. BMY-7378 acts as a competitive antagonist, blocking the receptor and preventing this downstream signaling.

Caption: BMY-7378 competitively antagonizes the α1D-AR, blocking Gq-mediated signaling.

2. 5-HT1A Receptor Modulation by BMY-7378

The 5-HT1A receptor is classically coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. BMY-7378's partial agonism means it can weakly activate this pathway, while its antagonism can block the effects of potent agonists like serotonin.

Caption: BMY-7378 modulates the 5-HT1A receptor, impacting the Gi-coupled pathway.

Experimental Workflow

3. Radioligand Competition Binding Assay Workflow

Determining the binding affinity (Ki) of an unlabeled compound like BMY-7378 is a fundamental experiment in pharmacology. A competition binding assay is the standard method.[12][13][14]

Caption: Workflow for determining BMY-7378's binding affinity using a competition assay.

Experimental Protocols

Radioligand Binding Assay Protocol (Competition)

This protocol outlines a general method for determining the Ki of BMY-7378 at a target GPCR expressed in a cell membrane preparation.[14][15]

Objective: To determine the binding affinity (Ki) of BMY-7378 for a specific receptor by measuring its ability to compete with a known radioligand.

1. Materials and Reagents:

-

Membrane Preparation: Frozen cell pellets or tissue known to express the target receptor.

-

Radioligand: A high-affinity, receptor-specific radiolabeled ligand (e.g., [³H]Prazosin for α1-adrenoceptors or [³H]8-OH-DPAT for 5-HT1A receptors).

-

Unlabeled Ligand: BMY-7378 hydrochloride or free base.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding (NSB) Ligand: A high concentration of an unlabeled ligand to saturate all specific binding sites.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Cocktail and Counter.

2. Membrane Preparation:

-

Thaw the cell pellet or tissue on ice.

-

Homogenize in 20 volumes of ice-cold lysis buffer.

-

Centrifuge at 1,000 x g for 5 minutes to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer.

-

Determine protein concentration using a suitable method (e.g., BCA assay). Store aliquots at -80°C.[15]

3. Assay Procedure:

-

Set up a 96-well plate. For each concentration of BMY-7378, prepare triplicate wells. Include wells for "Total Binding" (no competing ligand) and "Non-specific Binding" (saturating concentration of NSB ligand).

-

To each well, add reagents in the following order for a final volume of 250 µL:

-

50 µL of assay buffer (for Total Binding) OR BMY-7378 at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) OR NSB ligand.

-

50 µL of the radioligand at a fixed concentration (typically near its Kd value).

-

150 µL of the membrane preparation (e.g., 20-50 µg protein per well).[15]

-

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow binding to reach equilibrium.[15]

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding for each well: Specific Binding = Total Binding CPM - Non-specific Binding CPM.

-

Plot the percentage of specific binding against the log concentration of BMY-7378.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

In Vivo Experimental Protocol Example

BMY-7378 has been used in vivo to investigate the role of the α1D-AR in cardiovascular disease.

Objective: To assess the effect of α1D-AR antagonism on blood pressure and cardiac hypertrophy in a model of hypertension.[9]

1. Animal Model:

-

Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.

2. Drug Administration:

-

Aged SHR (e.g., 30 weeks old) with established hypertension and cardiac hypertrophy are used.

-

BMY-7378 is administered daily for a period of several weeks (e.g., 4 weeks) at a specified dose (e.g., 10 mg/kg per day) via oral gavage.[9]

-

A control group receives a vehicle, and a positive control group might receive a known antihypertensive drug like captopril.[9]

3. Endpoint Measurements:

-

Blood Pressure: Measured non-invasively (e.g., tail-cuff method) or invasively (e.g., telemetry or arterial catheter) at baseline and throughout the treatment period.

-

Cardiac Function: Assessed using echocardiography to measure parameters like left ventricular wall thickness and ejection fraction.

-

Cardiac Hypertrophy: At the end of the study, hearts are excised, weighed, and processed for histological analysis (e.g., H&E staining for cardiomyocyte size, Masson's trichrome for fibrosis).[9]

-

Protein Expression: Western blotting or immunofluorescence can be used to measure the expression of the α1D-AR and markers of hypertrophy in heart tissue.[9]

Conclusion

References

- 1. BMY-7378 - Wikipedia [en.wikipedia.org]

- 2. BMY-7378 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMY 7378 dihydrochloride | 5-HT1A receptor agonist | Hello Bio [hellobio.com]

- 6. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The α1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acnp.org [acnp.org]

- 11. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for BMY-7378 in In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BMY-7378 in in vivo rodent models. BMY-7378 is a versatile pharmacological tool with a multi-target profile, acting as a selective α1D-adrenoceptor antagonist, a 5-HT1A receptor partial agonist/antagonist, and an α2C-adrenoceptor antagonist.[1][2][3] This document outlines its mechanism of action, provides established experimental protocols, and summarizes key quantitative data from various studies.

Mechanism of Action

BMY-7378 exhibits a complex pharmacological profile by interacting with multiple receptor systems. Its primary activities include:

-

α1D-Adrenoceptor Antagonism: BMY-7378 is a potent and selective antagonist of the α1D-adrenoceptor subtype.[4][5] It has been shown to have a high affinity for the rat α1D-adrenoceptor (pKi of 8.2) and is significantly more potent at this subtype than at α1A or α1B subtypes.[1][4] This action contributes to its hypotensive effects and its ability to reverse cardiac hypertrophy.[6][7]

-

5-HT1A Receptor Activity: BMY-7378 acts as a mixed partial agonist and antagonist at the 5-HT1A receptor (pKi of 8.3).[1] This dual activity can lead to varied physiological responses depending on the specific experimental context. For instance, it can induce hypotension through central 5-HT1A receptor stimulation in adult rats.[8][9] However, it can also antagonize the effects of 5-HT1A agonists like 8-OH-DPAT.[10]

-

α2C-Adrenoceptor Antagonism: BMY-7378 also demonstrates selectivity for the α2C-adrenoceptor (pKi of 6.54) over other α2-adrenoceptor subtypes.[1][3]

Recent studies have also suggested that BMY-7378 can act as an angiotensin-converting enzyme (ACE) inhibitor, further contributing to its cardiovascular effects.[6]

Signaling Pathways of BMY-7378

Caption: BMY-7378's multi-target mechanism of action.

Quantitative Data Summary

The following tables summarize the binding affinities and effective dosages of BMY-7378 from various in vivo rodent studies.

Table 1: Receptor Binding Affinities of BMY-7378

| Receptor Subtype | Species | pKi / pA2 | Reference |

| α1D-Adrenoceptor | Rat | 8.2 (pKi) | [1] |

| α1D-Adrenoceptor | Human | 9.4 (pKi) | [5] |

| α1A-Adrenoceptor | Rat | 6.2 (pKi) | [4] |

| α1B-Adrenoceptor | Hamster | 6.2 (pKi) | [4] |

| 5-HT1A Receptor | - | 8.3 (pKi) | [1] |

| α2C-Adrenoceptor | - | 6.54 (pKi) | [1][3] |

| α1-Adrenoceptor (Aorta) | Rat | 8.9 (pA2) | [5] |

Table 2: Summary of In Vivo Dosages and Effects in Rodent Models

| Rodent Model | Dosage | Route | Effect | Reference |

| Anesthetized Rat | 0.01-1.0 mg/kg | s.c. | Dose-dependent decrease of 5-HT release in ventral hippocampus. | [1][11] |

| Rat | 0.25-5 mg/kg | s.c. | Dose-dependently reduces 8-OH-DPAT-induced behaviors. | [1][10] |

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 4 weeks | o.a. | Decreased blood pressure, ameliorated fibrosis and cardiac hypertrophy. | [7] |

| Anesthetized Wistar Rats (1, 3, and 6 months old) | Increasing doses | i.v. | Dose- and age-dependent hypotension. | [8] |

| Anesthetized Cats | 3-100 µg/kg | i.v. | Reductions in blood pressure, heart rate, and renal nerve activity. | [12] |

Experimental Protocols

Protocol 1: Investigation of Cardiovascular Effects in Spontaneously Hypertensive Rats (SHR)

This protocol is based on studies investigating the effects of BMY-7378 on hypertension and cardiac hypertrophy.[7]

Objective: To assess the long-term effects of BMY-7378 on blood pressure and cardiac remodeling in a genetic model of hypertension.

Materials:

-

BMY-7378

-

Vehicle (e.g., sterile water or saline)

-

30-week-old male Spontaneously Hypertensive Rats (SHR)

-

Age-matched Wistar-Kyoto (WKY) rats (as normotensive controls)

-

Oral gavage needles

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

-

Histology equipment and reagents

-

Anesthetic (e.g., isoflurane)

Experimental Workflow:

Caption: Workflow for a chronic BMY-7378 study in SHR.

Procedure:

-

Animal Acclimatization: Acclimatize 30-week-old male SHR and WKY rats to the housing conditions for at least one week before the experiment.

-

Baseline Measurements: Measure and record the baseline systolic and diastolic blood pressure, and heart rate for all animals.

-

Group Allocation: Randomly assign the SHR to different treatment groups: Vehicle control, BMY-7378 (10 mg/kg/day), and a positive control group (e.g., Captopril, 40 mg/kg/day).

-

Drug Preparation and Administration: Dissolve BMY-7378 in a suitable vehicle. Administer the assigned treatment daily via oral gavage (o.a.) for 4 consecutive weeks.

-

Monitoring: Monitor blood pressure and body weight weekly throughout the study.

-

Terminal Procedures: At the end of the 4-week treatment period, perform final hemodynamic measurements.

-

Tissue Collection and Analysis: Euthanize the animals and carefully excise the hearts. Weigh the hearts and prepare them for histological analysis to assess cardiomyocyte size, fibrosis, and left ventricular hypertrophy. Protein expression of relevant markers, such as the α1D-adrenoceptor, can also be analyzed.

Protocol 2: Evaluation of 5-HT1A Receptor-Mediated Behavioral Effects

This protocol is adapted from studies investigating the antagonist properties of BMY-7378 at 5-HT1A receptors.[10]

Objective: To determine if BMY-7378 can antagonize the behavioral syndrome induced by a 5-HT1A receptor agonist.

Materials:

-

BMY-7378

-

8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

-

Vehicle (e.g., sterile saline)

-

Male rats

-

Subcutaneous (s.c.) injection needles and syringes

-

Observation cages

Procedure:

-

Animal Acclimatization: Acclimatize male rats to the experimental room and observation cages.

-

Pre-treatment: Administer BMY-7378 subcutaneously (s.c.) at various doses (e.g., 0.25, 1, and 5 mg/kg) or vehicle.

-

Agonist Challenge: After a pre-determined pre-treatment time (e.g., 30 minutes), administer the 5-HT1A agonist 8-OH-DPAT (e.g., 0.75 mg/kg, s.c.).

-

Behavioral Observation: Immediately after the 8-OH-DPAT injection, observe and score the rats for the presence and intensity of the "5-HT behavioral syndrome," which includes forepaw treading, head weaving, flat body posture, and hindlimb abduction. Observations should be made by a trained observer who is blind to the treatment conditions.

-

Data Analysis: Compare the behavioral scores between the vehicle-pretreated group and the BMY-7378-pretreated groups to determine if BMY-7378 dose-dependently reduces the effects of 8-OH-DPAT.

Important Considerations

-

Solubility and Vehicle: The solubility of BMY-7378 should be determined for the chosen route of administration, and an appropriate, non-toxic vehicle should be used.

-

Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal dose for the desired effect in your specific experimental model.

-

Control Groups: Always include appropriate vehicle control groups in your experimental design. A positive control group can also be valuable for validating the experimental model.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BMY-7378 - Wikipedia [en.wikipedia.org]

- 3. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The α1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The hypotensive effect of BMY 7378 involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The hypotensive effect of BMY 7378 is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378. — Department of Pharmacology [pharm.ox.ac.uk]

- 11. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, BMY 7378. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 12. BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMY-7378 in Brain Slice Electrophysiology

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BMY-7378 in ex vivo brain slice electrophysiology.

Introduction

BMY-7378 is a versatile pharmacological tool with high affinity for multiple receptor types, making it a valuable compound for investigating adrenergic and serotonergic modulation of neuronal activity. It is primarily known as a selective antagonist of the α1D-adrenoceptor subtype.[1] Additionally, BMY-7378 acts as a partial agonist at 5-HT1A serotonin receptors.[2][3] This dual activity requires careful experimental design to dissect its effects on neuronal circuits. Recent evidence also suggests that BMY-7378 can act as an angiotensin-converting enzyme (ACE) inhibitor at higher concentrations.[4]

Data Presentation

The following tables summarize the quantitative data for BMY-7378's binding affinities and its effects in various electrophysiological preparations.

Table 1: Receptor Binding Affinity of BMY-7378

| Receptor Subtype | Species/Tissue | Affinity (pKi) | Reference |

| α1D-adrenoceptor | Rat | 8.2 ± 0.06 | [1] |

| α1D-adrenoceptor | Human | 9.4 ± 0.05 | [1] |

| α1b-adrenoceptor | Hamster | 6.2 ± 0.03 | [1] |

| α1b-adrenoceptor | Human | 7.2 ± 0.05 | [1] |

| α1c-adrenoceptor | Bovine | 6.1 ± 0.02 | [1] |

| α1c-adrenoceptor | Human | 6.6 ± 0.20 | [1] |

| α2C-adrenoceptor | - | 6.54 | [5] |

Table 2: Electrophysiological and Functional Effects of BMY-7378

| Preparation | Effect | Concentration | Quantitative Change | Reference |

| Rat Dorsal Raphe Nucleus (in vitro) | Reduction in neuronal activity | Threshold: 1 nM | - | [2] |

| Rat Dorsal Raphe Nucleus (in vitro) | Complete inhibition of neuronal firing | ~30 nM | 100% inhibition | [2] |

| Rat Dorsal Horn Units (in vivo) | Inhibition of firing rate | 46.3 ± 5.2 nA (iontophoresis) | Significant inhibition | [3] |

| Rabbit Ventricular Myocardium | Antagonism of phenylephrine-induced positive inotropic effect | 1-10 nM | Rightward shift of concentration-response curve | [6] |

Experimental Protocols

This section outlines a general protocol for utilizing BMY-7378 in acute brain slice electrophysiology. The specific brain region, neuron type, and recording parameters should be optimized for the experimental question.

1. Acute Brain Slice Preparation

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.[7][8]

-

Solutions:

-

Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. The pH should be titrated to 7.3-7.4 with HCl.

-

Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose.

-

All solutions must be continuously bubbled with carbogen (95% O2 / 5% CO2).

-

-

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated cutting solution.

-

Rapidly dissect the brain and immerse it in ice-cold cutting solution.

-

Mount the brain on a vibratome stage and cut slices (typically 250-350 µm thick) in the ice-cold, carbogenated cutting solution.

-

Transfer slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.

-

After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.

-

2. Electrophysiological Recording

-

Setup:

-

Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Use borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution for whole-cell patch-clamp recordings. An example internal solution for voltage-clamp recordings of synaptic currents: 130 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM phosphocreatine, 5 mM QX-314, 4 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA. Adjust pH to 7.3 with CsOH.

-

-

BMY-7378 Application:

-

Prepare a stock solution of BMY-7378 in water or DMSO. Note the final concentration of the solvent in the working solution to be negligible.

-

Dilute the stock solution in aCSF to the final desired concentration.

-

Establish a stable baseline recording of the parameter of interest (e.g., spontaneous synaptic currents, evoked postsynaptic potentials, or neuronal firing rate).

-

Switch the perfusion to the aCSF containing BMY-7378 and record the changes. The time to effect will depend on the perfusion rate and the thickness of the slice.

-

To investigate its antagonist properties, pre-incubate the slice with BMY-7378 before applying an agonist (e.g., phenylephrine for α1-adrenoceptors or 8-OH-DPAT for 5-HT1A receptors).

-

3. Data Acquisition and Analysis

-

Acquire data using appropriate software and an amplifier (e.g., Axopatch or MultiClamp).

-

Analyze changes in firing frequency, membrane potential, and the amplitude and frequency of synaptic currents before and after drug application using statistical tests such as a paired t-test or ANOVA.

Mandatory Visualizations

Caption: Experimental workflow for brain slice electrophysiology with BMY-7378.

Caption: Signaling pathways of BMY-7378's primary targets in neurons.

References

- 1. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing BMY-7378 in α1D-AR Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BMY-7378 as a selective antagonist in radioligand binding assays for the α1D-adrenergic receptor (α1D-AR). This document includes detailed experimental protocols, data presentation, and visualizations of the associated signaling pathway and experimental workflow.

Introduction

BMY-7378 is a potent and selective antagonist for the α1D-adrenergic receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. Its high affinity and selectivity make it an invaluable tool for the characterization and study of the α1D-AR subtype in various tissues and cell lines. These notes detail the application of BMY-7378 in competition radioligand binding assays to determine the affinity of other compounds for the α1D-AR.

Data Presentation: Binding Affinity of BMY-7378

The selectivity of BMY-7378 for the α1D-adrenergic receptor subtype is demonstrated by its significantly lower inhibition constant (Ki) for α1D-AR compared to other α1-AR subtypes. The following table summarizes the binding affinities of BMY-7378 for various adrenergic receptor subtypes across different species.

| Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| α1D-AR | Rat | 2 | 8.7 | [1] |

| α1D-AR | Human | - | 9.4 ± 0.05 | [2] |

| α1A-AR | Rat | 800 | 6.1 | [1] |

| α1B-AR | Hamster | 600 | 6.2 | [1] |

| α1B-AR | Human | - | 7.2 ± 0.05 | [2] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

This section provides a detailed methodology for a competition radioligand binding assay using BMY-7378 to determine the affinity of a test compound for the α1D-AR. This protocol is a representative example and may require optimization based on the specific cell line or tissue preparation being used.

Materials and Reagents

-

Membrane Preparation: Membranes from cells or tissues expressing the α1D-adrenergic receptor.

-

Radioligand: (+/-)-β-([125I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone ([125I]HEAT) is a commonly used non-selective α1-AR antagonist radioligand.

-

Competitor (Test Compound): The unlabeled compound for which the affinity to α1D-AR is to be determined.

-

Selective Antagonist (for validation): BMY-7378.

-

Non-specific Binding Control: A high concentration of a non-selective α1-AR antagonist (e.g., 10 µM phentolamine or the unlabeled version of the radioligand).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Experimental Procedure

1. Membrane Preparation:

-

Homogenize cells or tissues expressing α1D-AR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane aliquots at -80°C until use.

2. Competition Binding Assay:

-

Prepare serial dilutions of the competitor compound (and BMY-7378 for a positive control) in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [125I]HEAT (at a concentration near its Kd for α1D-AR), and 50 µL of membrane preparation.

-

Competitor Binding: 25 µL of the competitor compound at various concentrations, 25 µL of [125I]HEAT, and 50 µL of membrane preparation.

-

Non-specific Binding (NSB): 25 µL of the non-specific binding control (e.g., 10 µM phentolamine), 25 µL of [125I]HEAT, and 50 µL of membrane preparation.

-

-

The final assay volume in each well is 100 µL. The final protein concentration should be optimized for each membrane preparation (typically 10-50 µg of protein per well).

-

Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The incubation time should be determined from kinetic association and dissociation experiments.

-

Terminate the binding reaction by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

-

Specific Binding = Total Binding - Non-specific Binding

-

-

Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) for the competitor compound using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

α1D-Adrenergic Receptor Signaling Pathway

The α1D-adrenergic receptor, upon activation by an agonist, initiates a signaling cascade through its coupling with the Gq family of G-proteins.[3] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.

Caption: α1D-Adrenergic Receptor Gq Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in the competition radioligand binding assay.